Ethylenediamine, N-(4-aminophenyl)-
Overview
Description
Ethylenediamine, N-(4-aminophenyl)-, also known as 4-Aminobenzenediamine, is an organic compound with the chemical formula C8H12N2. It is a colorless to pale yellow liquid that is soluble in water and ethanol. This compound is commonly used in the synthesis of various chemical compounds, including dyes, pharmaceuticals, and polymers. In
Mechanism Of Action
Ethylenediamine, N-(4-aminophenyl)- forms complexes with metal ions through the formation of coordinate covalent bonds. The lone pair of electrons on the nitrogen atoms in the compound can form bonds with metal ions, creating a stable complex. This complexation process is reversible, and the metal ion can be released from the complex by changing the conditions of the solution, such as pH or temperature.
Biochemical And Physiological Effects
Ethylenediamine, N-(4-aminophenyl)- has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of enzymes that are involved in the production of reactive oxygen species, which are molecules that can damage cells and tissues. Ethylenediamine, N-(4-aminophenyl)- has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
Ethylenediamine, N-(4-aminophenyl)- is a versatile compound that can be used in various lab experiments. Its ability to form complexes with metal ions makes it useful in the synthesis of chelating agents and in the removal of metal ions from solutions. However, the high toxicity of this compound can limit its use in some experiments, and precautions should be taken when handling it.
Future Directions
There are many future directions for the use of Ethylenediamine, N-(4-aminophenyl)- in scientific research. One direction is the development of new chelating agents that can selectively remove specific metal ions from solutions. Another direction is the use of Ethylenediamine, N-(4-aminophenyl)- in the development of new drugs that can target specific enzymes involved in oxidative stress. Additionally, the use of Ethylenediamine, N-(4-aminophenyl)- in the synthesis of new polymers and materials is an area of ongoing research.
Scientific Research Applications
Ethylenediamine, N-(4-aminophenyl)- is widely used in scientific research for its ability to form complexes with various metal ions. This compound is commonly used in the synthesis of chelating agents, which are compounds that can remove metal ions from solutions. Chelating agents have various applications in the fields of medicine, agriculture, and environmental science.
properties
CAS RN |
19201-32-2 |
---|---|
Product Name |
Ethylenediamine, N-(4-aminophenyl)- |
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-N-(2-aminoethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C8H13N3/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,11H,5-6,9-10H2 |
InChI Key |
TVARKMCEMIFLIP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)NCCN |
Canonical SMILES |
C1=CC(=CC=C1N)NCCN |
Other CAS RN |
19201-32-2 |
synonyms |
N-(2-Aminoethyl)-1,4-benzenediamine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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